molecular formula C14H20 B14728118 1,1,4,6,7-Pentamethylindan CAS No. 6682-67-3

1,1,4,6,7-Pentamethylindan

Cat. No.: B14728118
CAS No.: 6682-67-3
M. Wt: 188.31 g/mol
InChI Key: DKEQNICHDTZGAN-UHFFFAOYSA-N
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Description

1,1,4,6,7-Pentamethylindan is an organic compound with the molecular formula C14H20 and a molecular weight of 188.3086 g/mol It is a derivative of indan, characterized by the presence of five methyl groups attached to the indan ring system

Preparation Methods

The synthesis of 1,1,4,6,7-Pentamethylindan typically involves the alkylation of indan or its derivatives. One common method is the Friedel-Crafts alkylation, where indan is reacted with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective methylation at the desired positions .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1,1,4,6,7-Pentamethylindan undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce fully saturated hydrocarbons.

Scientific Research Applications

1,1,4,6,7-Pentamethylindan has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies related to reaction mechanisms and catalysis.

    Biology: The compound’s derivatives may exhibit biological activity, making it a subject of interest in pharmacological research.

  • **Medicine

Properties

CAS No.

6682-67-3

Molecular Formula

C14H20

Molecular Weight

188.31 g/mol

IUPAC Name

3,3,4,5,7-pentamethyl-1,2-dihydroindene

InChI

InChI=1S/C14H20/c1-9-8-10(2)12-6-7-14(4,5)13(12)11(9)3/h8H,6-7H2,1-5H3

InChI Key

DKEQNICHDTZGAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2CCC(C2=C1C)(C)C)C

Origin of Product

United States

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